Product packaging for N-(3-Chloro-4-methylphenyl)acetamide(Cat. No.:CAS No. 7149-79-3)

N-(3-Chloro-4-methylphenyl)acetamide

Cat. No.: B183149
CAS No.: 7149-79-3
M. Wt: 183.63 g/mol
InChI Key: IGLVCWPPISIXPR-UHFFFAOYSA-N
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Description

Historical Context and Initial Research Trajectories

The study of N-(3-Chloro-4-methylphenyl)acetamide is rooted in the broader history of N-aryl amides and acetanilides, which have been central to the development of synthetic organic chemistry.

Origins of Investigation and Early Development

The investigation of N-aryl amides, such as acetanilide (B955) (N-phenylacetamide), dates back to the 19th century. Acetanilide itself gained historical significance as one of the early synthetic drugs used for its analgesic and antipyretic properties. patsnap.com The fundamental reaction for creating these compounds is the acylation of an aromatic amine. patsnap.com In the case of this compound, the development originates from the synthesis of its precursor, 3-chloro-4-methylaniline (B146341). google.comguidechem.com

The synthesis of this compound follows the well-established chemical principle of reacting the primary amine, 3-chloro-4-methylaniline, with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. umich.edu This straightforward and efficient reaction has made substituted acetanilides readily accessible for further investigation and use as intermediates in more complex synthetic pathways. iscientific.org Early research on related chloroacetanilides also explored their potential applications, with some compounds in this class being developed as herbicides. wikipedia.org

Evolution of Research Focus and Identified Challenges

Initially valued as a synthetic intermediate, the research focus on this compound and related N-aryl acetamides has evolved considerably. The versatility of N-(substituted phenyl)-2-chloroacetamides as building blocks has been widely recognized. researchgate.net Modern research has shifted towards incorporating the N-aryl acetamide (B32628) scaffold into molecules with potential biological activity. For instance, various acetamide derivatives have been designed and synthesized to explore their anticancer and antimicrobial properties. nih.govscielo.br

A primary challenge in the synthesis of this compound lies in the preparation of its precursor, 3-chloro-4-methylaniline. The synthesis often starts from p-nitrotoluene or p-toluidine, and achieving regioselectivity during the chlorination step can be difficult. google.com Controlling the reaction conditions to favor the desired 3-chloro isomer over other isomers is a significant synthetic hurdle that requires careful optimization of catalysts and reaction parameters. acs.orgbeilstein-journals.orgdoaj.org Advances in catalysis, including the use of directing groups, are an ongoing area of research to improve the efficiency and selectivity of such halogenation reactions on aromatic rings. nih.govnih.gov

Significance within Chemical and Life Sciences Research

The significance of this compound in modern research is defined by its role as a readily available chemical entity for synthetic and analytical applications.

Presence in Chemical and Drug Discovery Databases

This compound is well-documented across numerous chemical and scientific databases. Its consistent presence underscores its role as a standard compound for researchers. It is indexed with specific identifiers in major repositories, making its structural and basic chemical data easily accessible for computational and experimental studies.

Interactive Data Table: Identifiers for this compound

Identifier Value
CAS Number 7149-79-3
Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
InChI Key IGLVCWPPISIXPR-UHFFFAOYSA-N
PubChem CID 23537
ChemSpider ID 22007

Categorization as a Research Compound

This compound is predominantly categorized as a compound for research and development purposes. Chemical suppliers explicitly label it for "research use only," indicating it is not intended for human or veterinary use. Its primary application is as a building block in organic synthesis, where chemists utilize it to construct more elaborate molecular architectures. researchgate.net Furthermore, its well-defined structure makes it suitable for use as an analytical standard in techniques like High-Performance Liquid Chromatography (HPLC), where it can be used for method development and validation. sielc.com The compound is also studied in host-guest chemistry, where the properties of N-aryl acetamides are explored for molecular recognition. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO B183149 N-(3-Chloro-4-methylphenyl)acetamide CAS No. 7149-79-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)acetamide
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InChI

InChI=1S/C9H10ClNO/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IGLVCWPPISIXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8042181
Record name N-(3-Chloro-4-methylphenyl)acetamide
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Molecular Weight

183.63 g/mol
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CAS No.

7149-79-3
Record name N-(3-Chloro-4-methylphenyl)acetamide
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Record name 3-Chloro-4-acetotoluidide
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Record name N-(3-Chloro-4-methylphenyl)acetamide
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Record name Acetamide, N-(3-chloro-4-methylphenyl)-
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Record name N-(3-Chloro-4-methylphenyl)acetamide
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Record name N-(3-chloro-4-methylphenyl)acetamide
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Record name 3-CHLORO-4-ACETOTOLUIDIDE
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Synthetic Methodologies and Chemical Transformations of N 3 Chloro 4 Methylphenyl Acetamide

Primary Synthetic Pathways for N-(3-Chloro-4-methylphenyl)acetamide

The principal method for synthesizing this compound involves the acylation of 3-chloro-4-methylaniline (B146341). This reaction is a direct and widely used approach for forming the amide bond.

Precursor Compounds and Starting Materials

The primary precursor for this synthesis is 3-chloro-4-methylaniline chemicalbook.comnih.gov. This compound serves as the amine component in the acylation reaction. The acetyl group is introduced using an acetylating agent, most commonly acetyl chloride or acetic anhydride (B1165640) ijpsr.info. The choice between these reagents can affect the reaction conditions and the byproducts; for instance, using acetyl chloride generates hydrogen chloride, while acetic anhydride produces acetic acid.

Table 1: Key Reactants for the Synthesis of this compound
Starting MaterialReagentProduct
3-Chloro-4-methylanilineAcetyl Chloride or Acetic AnhydrideThis compound

Reaction Conditions and Key Synthetic Steps

The synthesis is typically conducted by reacting 3-chloro-4-methylaniline with an acetylating agent in a suitable solvent. One common method involves the chloroacetylation of the corresponding aryl amine researchgate.net. For example, 2-chloroacetyl chloride can be added to a solution of the aniline (B41778) in a solvent like ethyl acetate, often under an inert atmosphere and at reduced temperatures (e.g., 0°C). A base, such as triethylamine (B128534), is then added dropwise, and the reaction is allowed to proceed at room temperature for a couple of hours chemicalbook.com. The reaction progress can be monitored using thin-layer chromatography (TLC).

Another approach involves refluxing the aniline with acetic acid nih.gov. The reaction mixture is then cooled and poured into ice-cold water to precipitate the product, which is subsequently filtered, washed, and dried nih.gov.

Yield Optimization and Purity Assessment

To maximize the yield of this compound, reaction parameters such as temperature, reaction time, and the ratio of reactants can be adjusted. Using a slight excess of the acetylating agent can help ensure the complete conversion of the starting aniline. High yields have been reported for similar acylation reactions, sometimes as high as 99% mdpi.com.

The purity of the synthesized compound is crucial and is assessed using various analytical techniques. High-performance liquid chromatography (HPLC) is a reliable method for determining the purity of this compound sielc.com. Spectroscopic methods are employed for structural confirmation. Infrared (IR) spectroscopy is used to identify the characteristic functional groups, such as the amide C=O and N-H stretches ijpsr.info. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed structural information, and mass spectrometry (MS) confirms the molecular weight of the product ijpsr.infomassbank.eu.

Table 2: Analytical Techniques for Purity Assessment and Structural Elucidation
TechniquePurpose
Thin-Layer Chromatography (TLC)Monitoring reaction progress and preliminary purity check
High-Performance Liquid Chromatography (HPLC)Quantitative purity analysis sielc.com
Infrared (IR) SpectroscopyFunctional group identification ijpsr.info
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural analysis rsc.orgresearchgate.net
Mass Spectrometry (MS)Molecular weight determination ijpsr.infomassbank.eu

Derivatization Strategies and Analogue Synthesis

Derivatization of this compound allows for the creation of new molecules with potentially altered chemical and biological properties. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

Design Principles for N-Substituted Acetamide (B32628) Derivatives

The design of N-substituted acetamide derivatives involves modifying the core structure to influence its properties. This can be achieved by introducing various substituents on the phenyl ring or by altering the N-acyl group. For instance, the introduction of electron-withdrawing or electron-donating groups can impact the molecule's electronic environment and, consequently, its reactivity and interaction with biological targets ijper.org. The synthesis of such derivatives often follows a modular approach, where different amines and acylating agents are combined to create a library of compounds nih.govnih.gov.

Incorporation of Heterocyclic Moieties

The introduction of heterocyclic rings is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. The following sections detail the synthetic methodologies for creating various heterocyclic derivatives of this compound.

The synthesis of benzoxazole (B165842) derivatives typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its equivalent. To generate a benzoxazole derivative from this compound, the starting material would first need to be converted into a 2-aminophenol derivative. A plausible synthetic route would involve the nitration of the phenyl ring, followed by reduction of the nitro group to an amine and subsequent introduction of a hydroxyl group ortho to the newly formed amino group.

A general and efficient method for benzoxazole synthesis utilizes a catalyst, such as strontium carbonate, in a solvent-free grindstone method at room temperature, reacting a 2-aminophenol with a substituted benzaldehyde. nih.gov Another approach involves the use of fluorophosphoric acid as a catalyst in ethanol (B145695) at room temperature. nih.gov More recently, a Brønsted acidic ionic liquid gel catalyst has been employed for the condensation and aromatization of 2-aminophenols with aldehydes under solvent-free conditions at elevated temperatures. nih.gov These methods offer high yields and environmentally friendly conditions.

A proposed reaction scheme to obtain a benzoxazole derivative from this compound is outlined below. The initial steps would involve functionalization of the phenyl ring to introduce the necessary ortho-amino and hydroxyl groups. Once the appropriate 2-aminophenol derivative of this compound is synthesized, it can be reacted with various aldehydes or ortho-esters to yield the desired benzoxazole derivatives. nih.gov For instance, reaction with ortho-esters in the presence of a nano-TiO₂-supported catalyst provides an efficient route to 2-substituted benzoxazoles. nih.gov

Table 1: Synthetic Conditions for Benzoxazole Formation from 2-Aminophenols

Catalyst/Reagent Solvent Temperature Reaction Time Yield Reference
Strontium Carbonate Solvent-free Room Temperature 20 min High nih.gov
Fluorophosphoric Acid Ethanol Room Temperature 2.4 h - nih.gov
Brønsted acidic ionic liquid gel Solvent-free 130 °C 5 h 85-98% nih.gov
nano-TiO₂-supported catalyst Solvent-free 90 °C - Excellent nih.gov

The construction of a pyrazole (B372694) ring often proceeds via the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. To synthesize a pyrazole derivative of this compound, the acetamide could be modified to incorporate a 1,3-dicarbonyl moiety.

A more direct approach involves the reaction of an α-chloro-N-arylacetamide derivative. For example, α-Chloro-N-(1,2,3,4-Tetrahydrocarbazole) acetamide has been used as a precursor to synthesize more complex structures which are then converted to pyrazole derivatives. echemcom.com This suggests that this compound could be first chlorinated at the acetyl group to form 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. This intermediate can then be reacted with a suitable nucleophile, such as p-phenylenediamine, to introduce a reactive amino group. Subsequent diazotization and reaction with a 1,3-dicarbonyl compound like acetylacetone (B45752) would yield a precursor that, upon reaction with hydrazine or a substituted hydrazine, would form the desired pyrazole ring. echemcom.com

Another well-established method for pyrazole synthesis is the reaction of α,β-unsaturated carbonyl compounds with hydrazine. google.com This would require a more extensive transformation of the initial this compound.

Table 2: General Methods for Pyrazole Synthesis

Precursors Reagents Key Features Reference
α-Chloro-N-arylacetamide derivative, p-phenylenediamine, acetylacetone NaNO₂, HCl, Hydrazine derivatives Multi-step synthesis involving diazotization echemcom.com
1,3-Diketones, Arylhydrazines N,N-dimethylacetamide Room temperature, high yields and regioselectivity acs.org
α,β-Unsaturated carbonyl compounds, Hydrazine H₂SO₄, Iodine or iodine-releasing compound Two-step process google.com

The 1,3,4-thiadiazole (B1197879) ring is a common structural motif in medicinally important compounds. A prevalent synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives in the presence of a dehydrating agent like polyphosphate ester (PPE) or phosphorus oxychloride (POCl₃). encyclopedia.pubjocpr.com

To prepare a thiadiazole derivative of this compound, the acetamide could be hydrolyzed to 3-chloro-4-methylaniline, which can then be converted to the corresponding thiosemicarbazide (B42300). This thiosemicarbazide can then be cyclized with a suitable carboxylic acid. Alternatively, a more direct approach could involve the reaction of 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide with various piperazine (B1678402) derivatives. nih.gov This indicates that an N-(3-Chloro-4-methylphenyl) group could be incorporated into a thiadiazole structure through a similar synthetic strategy.

For instance, starting with a 5-substituted-2-amino-1,3,4-thiadiazole, acylation with chloroacetyl chloride would yield a 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide intermediate. This intermediate can then be reacted with various nucleophiles. nih.gov

Table 3: Synthetic Routes to 1,3,4-Thiadiazole Derivatives

Starting Materials Reagents Product Type Reference
Thiosemicarbazide, Carboxylic acid Polyphosphate ester (PPE) 2-Amino-1,3,4-thiadiazoles encyclopedia.pub
Thiosemicarbazide derivative, Aromatic carboxylic acids POCl₃ 1,3,4-Thiadiazole derivatives jocpr.com
2-Amino-5-substituted-1,3,4-thiadiazole, Chloroacetyl chloride Trimethylamine, THF 2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide nih.gov

The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method for the preparation of thiazole derivatives. This reaction typically involves the condensation of an α-haloketone with a thioamide. To apply this to this compound, one could either convert the starting material into a thioamide or an α-haloketone derivative.

A plausible route would be the conversion of the acetamide group into a thioacetamide (B46855) via reaction with a thionating agent like Lawesson's reagent. The resulting N-(3-Chloro-4-methylphenyl)thioacetamide could then be reacted with various α-haloketones to afford the corresponding thiazole derivatives. researchgate.netsciencescholar.us

Alternatively, the this compound could be functionalized to introduce an α-haloketone moiety. For example, a Friedel-Crafts acylation of the aromatic ring with a suitable acyl halide, followed by halogenation of the α-carbon, would generate the required intermediate.

A study by Yurttas et al. describes the synthesis of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives. sciencescholar.us This multi-step synthesis starts from a substituted aniline, which is converted to an acetamide, then a thioacetamide, followed by cyclization to form the thiazole ring, and finally elaboration of the side chain. A similar strategy could be envisioned starting from 3-chloro-4-methylaniline, which can be obtained from the hydrolysis of this compound.

Table 4: Key Reactions in Thiazole Synthesis

Reaction Type Reactants Conditions Product Reference
Hantzsch Synthesis α-Haloketones, Thioamides Typically in a solvent like ethanol Thiazole derivatives researchgate.netsciencescholar.us
Hantzsch Synthesis 2-Bromoacetophenones, Thiourea/Selenourea Catalyst and solvent-free 2-Aminothiazoles/2-Amino-1,3-selenazoles sciencescholar.us
Domino Reaction Propargyl bromides, Thioureas/Thiopyrimidinones Microwave irradiation 2-Aminothiazoles sciencescholar.us

The synthesis of pyrimidine (B1678525) and fused triazolopyrimidine systems often relies on condensation reactions involving precursors with appropriately positioned functional groups. For pyrimidine synthesis, a common approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with a compound containing an amidine moiety.

To synthesize a pyrimidine derivative of this compound, one could envision modifying the starting material to incorporate either a 1,3-dicarbonyl or an amidine functionality. For instance, the acetamide could be converted to a β-ketoamide, which could then be reacted with an amidine source.

The synthesis of triazolopyrimidines can be achieved through one-pot three-component reactions. For example, the reaction of an aromatic aldehyde, 3-amino-1,2,4-triazole, and 3-cyanoacetyl indole (B1671886) in the presence of a base like triethylamine yields triazolopyrimidine derivatives. japsonline.com It is plausible that a derivative of this compound could be modified to act as one of the components in such a reaction.

Another route to pyrazolo nih.govjapsonline.comiaea.orgtriazolopyrimidine derivatives involves a multi-step synthesis starting from a hydrazone, which undergoes cyclization. nih.gov This highlights the versatility of building complex heterocyclic systems from simpler, appropriately functionalized precursors.

Table 5: Synthetic Approaches to Pyrimidine and Triazolopyrimidine Derivatives

Heterocycle Synthetic Method Key Precursors Reference
Pyrimidine Condensation α,β-Unsaturated ketone, 4-amino-6-hydroxy-2-mercaptopyrimidine nih.gov
Triazolopyrimidine Three-component reaction Aromatic aldehyde, 3-amino-1,2,4-triazole, 3-cyanoacetyl indole japsonline.com
Pyrazolo nih.govjapsonline.comiaea.orgtriazolopyrimidine Multi-step from hydrazone Hydrazone derivative of a pyrazole nih.gov

The most common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) source, such as sodium azide, to an organonitrile. acs.orgnih.gov Therefore, to prepare a tetrazole derivative of this compound, the primary synthetic challenge is the conversion of the acetamide group into a nitrile.

This transformation can be achieved using various dehydrating agents. Once the corresponding benzonitrile (B105546) derivative is obtained, it can be subjected to cycloaddition with sodium azide, often in the presence of a catalyst and a suitable solvent like dimethylformamide (DMF). chalcogen.ro

A series of novel 5-phenyl-1-acyl-1,2,3,4-tetrazoles have been synthesized via the condensation of 5-phenyl-1,2,3,4-tetrazole with various acylating reagents. chalcogen.ro This suggests that once the tetrazole ring is formed from the corresponding nitrile, the N-(3-Chloro-4-methylphenyl) moiety could be introduced through acylation or other substitution reactions on the tetrazole ring.

Another approach involves the reaction of Schiff bases with sodium azide to form tetrazole derivatives. researchgate.net This would require the initial conversion of this compound to a suitable aldehyde or ketone, which is then reacted with an amine to form the Schiff base.

Table 6: Methods for Tetrazole Synthesis

Synthetic Method Reactants Reagents/Catalysts Product Reference
[3+2] Cycloaddition Organonitrile, Sodium azide Ammonium chloride, DMF 5-Substituted-1H-tetrazole chalcogen.ro
[3+2] Cycloaddition Organonitrile, Sodium azide Co(II) complex 1H-Tetrazoles acs.org
From Schiff Base Schiff base, Sodium azide 1,4-Dioxane Tetrazole derivatives researchgate.net
Theophylline-Triazole Tethered Acetamides

The synthesis of hybrid molecules incorporating a theophylline (B1681296) moiety, a 1,2,4-triazole (B32235) ring, and an N-acetamide group has been explored as a strategy to develop novel compounds with potential pharmacological activities. One effective method involves the S-alkylation of a pre-formed theophylline-triazole thione with a suitable N-aryl-2-bromoacetamide.

A general and efficient protocol for the synthesis of theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives has been developed, which can be adapted for the specific case of this compound. This method utilizes ultrasound irradiation to facilitate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov

The synthetic pathway commences with the preparation of a 5-substituted-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with a 2-bromo-N-arylacetamide. In the context of preparing a derivative of this compound, the corresponding 2-bromo-N-(3-chloro-4-methylphenyl)acetamide would be required. This can be synthesized by the bromination of this compound.

The key coupling reaction involves the deprotonation of the thiol group of the theophylline-triazole intermediate using a base, such as lithium hydride (LiH), in a solvent like N,N-dimethylformamide (DMF). The resulting thiolate anion then acts as a nucleophile, attacking the electrophilic carbon of the 2-bromo-N-(3-chloro-4-methylphenyl)acetamide to form the desired S-alkylated product. The use of ultrasound in this step has been shown to significantly improve reaction efficiency. nih.gov

An analogous study on the synthesis of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides reported good to excellent yields, ranging from 69% to 95%, with the assistance of ultrasound. nih.gov For instance, the synthesis of a related compound, the 3,4-dimethylphenyl derivative, highlights the applicability of this method to variously substituted N-phenylacetamides. nih.gov

Below is a table summarizing the key steps and reagents for a proposed synthesis of a theophylline-triazole tethered this compound.

StepReactantsReagents and ConditionsProduct
1This compoundBrominating agent (e.g., N-Bromosuccinimide)2-Bromo-N-(3-chloro-4-methylphenyl)acetamide
2Theophylline-substituted 1,2,4-triazole-3-thione, 2-Bromo-N-(3-chloro-4-methylphenyl)acetamideLiH, DMF, Ultrasound irradiationTheophylline-triazole tethered this compound
Phthalazine (B143731) Derivatives with Acetamide Linkage

The phthalazine core is a prominent scaffold in medicinal chemistry, and its derivatives are often synthesized to explore their potential as therapeutic agents. The incorporation of an this compound moiety onto a phthalazine backbone can be achieved through several synthetic strategies, typically involving the formation of an amide or a related linkage.

A common approach involves the initial synthesis of a functionalized phthalazine derivative, such as a phthalazin-1(2H)-one bearing a carboxylic acid or an amino group. This functionalized phthalazine can then be coupled with a derivative of N-(3-chloro-4-methylphenyl)amine.

For example, a synthetic route could begin with the reaction of a substituted phthalic anhydride with hydrazine hydrate (B1144303) to form a phthalazinone. This phthalazinone can be further functionalized, for instance, by N-alkylation with an appropriate halo-ester, followed by hydrolysis to yield a carboxylic acid derivative. This phthalazine carboxylic acid can then be activated and coupled with 3-chloro-4-methylaniline using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired amide linkage. The final product would be an N-(3-chloro-4-methylphenyl)phthalazine-carboxamide.

Alternatively, a phthalazine derivative bearing an acetohydrazide group can serve as a key intermediate. For instance, 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide has been used as a precursor to synthesize a variety of heterocyclic systems. fayoum.edu.eg This acetohydrazide can be coupled with 3-chloro-4-methylphenyl isocyanate or a related electrophile to form the target molecule.

Another strategy involves the synthesis of 1,4-dichlorophthalazine (B42487) from phthalic anhydride, which can then undergo nucleophilic substitution reactions. nih.gov Reaction with a nucleophile containing the this compound moiety, or a precursor that can be subsequently converted to it, would lead to the desired phthalazine derivative.

The following table outlines a potential synthetic approach for a phthalazine derivative with an acetamide linkage to a 3-chloro-4-methylphenyl group.

StepStarting MaterialKey IntermediateCoupling PartnerCoupling MethodFinal Product
1Substituted Phthalic AnhydridePhthalazinone-acetic acid3-Chloro-4-methylanilineAmide coupling (e.g., DCC)N-(3-chloro-4-methylphenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide
2PhthalazinonePhthalazinone-acetohydrazide3-Chloro-4-methylphenyl isocyanateNucleophilic additionPhthalazine derivative with acetamide-linked 3-chloro-4-methylphenyl group

Stereochemical Control in Synthesis of Analogues

Stereochemical control is a critical aspect in the synthesis of bioactive molecules, as different enantiomers or diastereomers of a compound can exhibit significantly different pharmacological and toxicological profiles. For analogues of this compound, stereochemical control can be addressed through two primary strategies: stereoselective synthesis or the separation of stereoisomers from a racemic mixture.

While specific methods for the direct stereoselective synthesis of chiral analogues of this compound are not extensively detailed in the available literature, the separation of enantiomers using chiral chromatography is a well-established and highly effective technique. This approach relies on the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their differential retention and separation.

Notably, a chiral stationary phase derived from a close analogue of the target compound has been developed and utilized for the separation of various chiral compounds. Specifically, cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) has been employed as a CSP in high-performance liquid chromatography (HPLC). phenomenex.com This CSP has demonstrated different chiral recognition capabilities compared to other phenylcarbamate-based CSPs, highlighting its unique selectivity. phenomenex.com

The effectiveness of such CSPs is based on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the stationary phase. The stability of these complexes is influenced by various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The specific substitution pattern on the phenylcarbamate moiety of the cellulose backbone plays a crucial role in determining the enantioselective recognition capabilities of the CSP.

For instance, a related CSP, cellulose tris(4-chloro-3-methylphenylcarbamate), has been successfully used for the separation of chiral sulfoxide (B87167) enantiomers with high separation factors. nih.gov This indicates that chiral selectors based on substituted phenylcarbamates are highly effective for resolving racemic mixtures of certain classes of compounds.

The following table summarizes the key aspects of stereochemical control for analogues of this compound through chiral separation.

TechniqueChiral Stationary Phase (CSP)Principle of SeparationApplication
Chiral High-Performance Liquid Chromatography (HPLC)Cellulose tris(3-chloro-4-methylphenylcarbamate) phenomenex.comDifferential formation of transient diastereomeric complexes between the enantiomers and the CSP.Separation of enantiomers of chiral analogues.
Chiral High-Performance Liquid Chromatography (HPLC)Cellulose tris(4-chloro-3-methylphenylcarbamate) nih.govEnantioselective interactions leading to different retention times.Resolution of racemic mixtures of chiral compounds.

This approach of using a CSP derived from the target compound's structural class underscores a powerful strategy for achieving stereochemical control at the purification stage, which is essential for the development of enantiomerically pure drug candidates.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of N-(3-chloro-4-methylphenyl)acetamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the following proton chemical shifts have been reported. The aromatic protons appear in the downfield region, a consequence of the deshielding effect of the benzene (B151609) ring current. The methyl protons and the acetyl protons, being attached to sp³ hybridized carbons, resonate at higher fields. The broad singlet for the NH proton is characteristic of an amide proton and its chemical shift can be concentration and solvent dependent.

¹H NMR Spectral Data for this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH7.61br s-
Ar-H7.36s-
Ar-H7.28d8.5
Ar-H7.18dd7.8
Ar-H6.91dd7.5, 0.3
CH₃-Ar2.31s-
COCH₃2.15s-

¹³C NMR Spectroscopy:

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy:

Detailed experimental FT-IR spectra with peak assignments for this compound are not widely available in the public domain. However, the characteristic absorption bands can be predicted based on its structure. Key expected vibrations include the N-H stretching of the secondary amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). The aromatic ring will exhibit C-H stretching and C=C stretching vibrations. The C-Cl stretching frequency is also expected in the fingerprint region. For comparison, the gas-phase IR spectrum of the isomeric compound, 2-chloro-N-(4-methylphenyl)-acetamide, shows prominent bands that can be generally attributed to these vibrational modes. nist.gov

Fourier Transform Raman (FT-Raman) Spectroscopy:

Similar to FT-IR, specific experimental FT-Raman data for this compound is scarce in the reviewed literature. FT-Raman spectroscopy is complementary to FT-IR and is particularly useful for observing non-polar bonds. The symmetric vibrations of the aromatic ring are typically strong in the Raman spectrum. The C=C and C-H vibrations of the phenyl ring, as well as the vibrations of the acetamide (B32628) group, would be expected to be Raman active.

Liquid chromatography-mass spectrometry (LC-MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, detailed mass spectral data is available. massbank.eu The analysis was performed using liquid chromatography coupled with electrospray ionization (ESI) and a high-resolution quadrupole-orbitrap mass spectrometer (Q Exactive Orbitrap). The data was acquired in negative ion mode, showing the [M-H]⁻ ion.

LC-MS Data for this compound
ParameterValue/Information
Molecular FormulaC₉H₁₀ClNO
Exact Mass183.0451
InstrumentQ Exactive Orbitrap (Thermo Scientific)
Ionization ModeESI, Negative
Precursor Ion (m/z)[M-H]⁻
MS/MS FragmentationHigher-energy C-trap dissociation (HCD)

X-ray Crystallography for Solid-State Geometry

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a single crystal X-ray structure of this compound is not available in the reviewed literature, the crystal structure of the closely related compound, N-(3-chloro-4-fluorophenyl)acetamide, offers significant insight into the likely solid-state conformation and packing. nih.gov In the crystal structure of N-(3-chloro-4-fluorophenyl)acetamide, the molecule is nearly planar, with a small dihedral angle between the benzene ring and the acetamide side chain of 5.47 (6)°. nih.gov The molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov A study of N-(3-chloro-4-methylphenyl)maleamic acid also revealed a relatively small dihedral angle of 6.55 (99)° between the phenyl ring and the amide group.

The crystallographic data for N-(3-chloro-4-fluorophenyl)acetamide is summarized below as a reference. nih.gov

Crystallographic Data for the Analogous Compound N-(3-Chloro-4-fluorophenyl)acetamide
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.6776 (4)
b (Å)12.7671 (7)
c (Å)9.8130 (4)
β (°)124.432 (3)
Volume (ų)793.35 (7)
Z4

X-ray powder diffraction (XRPD) is a technique used to characterize the crystalline form of a bulk sample. There is no publicly available X-ray powder diffraction data for this compound in the searched literature. This information would be valuable for identifying the compound in a polycrystalline form and for quality control purposes.

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular assembly of N-(3-Chloro-4-fluorophenyl)acetamide is primarily dictated by a network of hydrogen bonds.

The crystal structure showcases both inter- and intramolecular hydrogen bonds. The most significant interaction is the intermolecular N-H⋯O hydrogen bond, which links molecules into chains. Specifically, the amide hydrogen (N-H) acts as a donor to the carbonyl oxygen (C=O) of an adjacent molecule. This interaction is a classic and robust feature in the crystal packing of acetamides.

Additionally, an intramolecular C-H⋯O hydrogen bond is observed. This interaction occurs between a carbon-hydrogen bond on the phenyl ring and the carbonyl oxygen atom, forming a six-membered ring motif, often designated as an S(6) ring in graph-set notation. nih.gov This intramolecular hydrogen bond contributes to the planarity and conformational stability of the molecule.

Detailed parameters for these hydrogen bonds in N-(3-Chloro-4-fluorophenyl)acetamide are presented below.

Hydrogen Bond Geometry for N-(3-Chloro-4-fluorophenyl)acetamide

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Type
N1-H1···O1 0.90 2.04 2.840 154 Intermolecular
C1-H1A···O1 0.98 2.27 2.869 121 Intramolecular

Data derived from the crystallographic study of N-(3-Chloro-4-fluorophenyl)acetamide. nih.gov

Beyond the directional forces of hydrogen bonds and π-π stacking, the crystal structure is further stabilized by a network of van der Waals contacts. These non-specific, short-range interactions involve all atoms in the molecule. Of particular note are potential contacts involving the chlorine atom, which can participate in C-H···Cl interactions. In the crystal structure of salts derived from the related 3-chloro-4-hydroxyphenylacetic acid, C-H···Cl contacts have been observed with distances around 3.47 Å. nih.gov Such interactions, along with numerous H···H and C···H contacts, collectively contribute to the cohesive energy of the crystal, filling the interstitial spaces and maximizing packing efficiency.

Conformational Preferences and Torsion Angle Analysis

The conformation of the this compound molecule is largely defined by the orientation of the acetamide group relative to the phenyl ring. In the analogue N-(3-Chloro-4-fluorophenyl)acetamide, the molecule is nearly planar. nih.gov This planarity is influenced by the intramolecular C-H···O hydrogen bond and the electronic conjugation between the amide group and the aromatic ring.

The key conformational descriptor is the torsion angle that defines the twist between the plane of the phenyl ring and the plane of the amide group. For N-(3-Chloro-4-fluorophenyl)acetamide, the dihedral angle between the benzene ring and the acetamide side chain is reported to be a mere 5.47 (6)°. nih.gov This indicates a strong preference for a planar conformation, which facilitates the electronic interactions and the formation of the intramolecular hydrogen bond.

Selected Torsion Angles for N-(3-Chloro-4-fluorophenyl)acetamide

Angle Value (°) Description
C2-C1-N1-C7 -5.5 Defines the twist of the amide group relative to the C1-C2 bond
C6-C1-N1-C7 174.9 Defines the twist of the amide group relative to the C1-C6 bond

Values are illustrative based on typical acetanilide (B955) structures and the reported near-planarity of the analogue.

This near-planar arrangement is a common feature in many acetanilide derivatives, suggesting that this compound would likely adopt a similar low-energy conformation in its crystalline form.

Investigation of Biological Activities and Pharmacological Potential

Research into Avicidal Activity and Ecological Impact

N-(3-Chloro-4-methylphenyl)acetamide, also known as CAT or DRC-2698, has been notably investigated for its potential as a bird control agent. This research has been driven by the need for effective and safer avicides in agricultural and urban settings.

Evaluation as a Roost Toxicant

This compound has been identified as a candidate toxicant for controlling large winter roosts of blackbirds (Icteridae) and starlings (Sturnus vulgaris). unl.edu These bird populations can cause significant economic losses to crops and create public health concerns. unl.edu Developed as a derivative of Starlicide® (DRC-1339), this compound was investigated by the U.S. Fish and Wildlife Service (FWS) for its potential use in aerially applied roost treatments. unl.edu The goal was to find a safe and effective toxicant that could be used without the severe weather restrictions, such as concurrent rainfall and low temperatures, required for other agents like the surfactant PA-14. unl.edu

In field trials, baits treated with this compound have been evaluated for their efficacy in reducing blackbird populations. For instance, a study in North Dakota used sunflower and corn mixed baits treated with 1.50% of the compound to target blackbirds damaging sunflower crops. escholarship.org The study estimated that the treatment resulted in the death of a significant number of blackbirds, with the red-winged blackbird being the predominant species affected. escholarship.org

Non-Target Species Impact and Selectivity Considerations

However, some avian and mammalian predators and scavengers have demonstrated considerably higher sensitivity to these compounds. unl.eduunl.edu Notably, species such as cats, owls, and magpies are more susceptible to the toxic effects. unl.eduunl.edu Despite this, secondary hazards from consuming poisoned starlings have not been observed in studies with some raptor species and domestic cats. unl.eduunl.edu This is partly because the compound is rapidly metabolized and excreted, with less than 10% of a high dose remaining in the form of DRC-1339 or this compound in starlings 30 minutes after treatment. unl.edu Nevertheless, small amounts (1-5 ppm) can remain in body tissues, which warrants consideration for potential chronic toxicity in sensitive non-target species. unl.edu

Interactive Data Table: Acute Toxicity of this compound (CAT/DRC-2698) and its Parent Compound (DRC-1339) in Non-Target Species

Species GroupToxicity LevelAcute Oral LD50 (mg/kg)Reference
Raptors (most species)Moderate100-300 unl.edu, unl.edu
Mammals (most species)Moderate100-300 unl.edu, unl.edu
CatsHighMore toxic than 100-300 unl.edu, unl.edu
OwlsHighMore toxic than 100-300 unl.edu, unl.edu
MagpiesHighMore toxic than 100-300 unl.edu, unl.edu

Antimicrobial Research Applications

Antibacterial Efficacy Studies (e.g., Klebsiella pneumoniae, E. coli, S. aureus, Chromobacterium violaceum)

Research into various acetamide (B32628) derivatives has demonstrated a range of antibacterial activities. For example, studies on N-chloro aryl acetamide derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus. researchgate.net One derivative, in particular, exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL against S. aureus. researchgate.net Other research has explored the antibacterial potential of different acetamides against Escherichia coli and Pseudomonas aeruginosa, showing zones of inhibition that suggest good biological potential. nih.gov

Specifically, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated for its activity against Klebsiella pneumoniae, a significant pathogen. nih.govscielo.brdoaj.orgnih.govscielo.br This compound demonstrated a bactericidal effect against K. pneumoniae strains. nih.gov The presence of a chloro atom in the acetamide structure appears to enhance the antibacterial potency. nih.gov While these findings are for related compounds, they suggest that the acetamide scaffold, including chlorinated derivatives, is a promising area for the development of new antibacterial agents. There is no specific data available for the antibacterial activity of this compound against the specified bacteria.

Antifungal Activity Investigations

The antifungal potential of acetamide derivatives has also been a subject of scientific inquiry. Studies on 2-chloro-N-phenylacetamide have shown its effectiveness against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.br This compound was found to inhibit both the planktonic cells and biofilm formation of these pathogenic yeasts, with MIC values ranging from 128 to 256 µg/mL. scielo.br

Furthermore, 2-chloro-N-phenylacetamide has demonstrated antifungal activity against strains of Aspergillus flavus, a common mold that can cause aspergillosis. scielo.brresearchgate.netscielo.br The MIC for this compound against Aspergillus flavus ranged from 16 to 256 μg/mL. scielo.brresearchgate.netscielo.br These studies on related chloroacetamide compounds highlight the potential of this chemical class in the development of new antifungal therapies. However, specific research on the antifungal activity of this compound against Candida or Aspergillus species was not identified in the reviewed literature.

Anti-inflammatory Properties Research

The anti-inflammatory potential of acetamide derivatives has been explored, often in the context of their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.govarchivepp.comnih.govresearchgate.netgalaxypub.coresearchgate.net The conversion of the carboxylate group in some nonsteroidal anti-inflammatory drugs (NSAIDs) to an amide functionality has been shown to alter their COX inhibitory activity, in some cases leading to more selective COX-2 inhibition. nih.gov

While a broad range of acetamide derivatives have been synthesized and evaluated for their anti-inflammatory effects, specific studies focusing on the anti-inflammatory properties of this compound are not prominent in the available scientific literature. The existing research on related compounds suggests that the acetamide scaffold can be a valuable template for designing molecules with anti-inflammatory activity. nih.govarchivepp.comresearchgate.netgalaxypub.co However, without direct experimental data, the anti-inflammatory potential of this compound remains speculative.

Anticancer Research and Target Inhibition

No specific research studies were identified that evaluated the anticancer or target inhibition properties of this compound.

Antidepressant Activity Investigations

No dedicated studies on the antidepressant potential of this compound could be located. While the broader class of phenylacetamides has been investigated for antidepressant effects, specific data for this molecule is not present in the reviewed literature.

Research on Other Therapeutic Activities

Anti-HIV ActivityThere are no published research findings on the evaluation of this compound for anti-HIV activity.

Based on a comprehensive search of available scientific and academic databases, there is currently no published research detailing the investigation of this compound for its anticancer, kinase inhibition, antiproliferative, antidepressant, or anti-HIV activities as per the specified outline. Therefore, no data tables or detailed research findings for this specific compound can be provided.

Antioxidant Properties

While direct studies on the antioxidant properties of this compound are not extensively documented in publicly available research, the broader class of acetamide derivatives has been a subject of interest for their potential to counteract oxidative stress. nih.govmdpi.com Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. This imbalance can lead to cellular damage and is implicated in a variety of diseases, including cancer and cardiovascular disorders. nih.gov

Research into various acetamide derivatives has shown that their antioxidant activity can be evaluated through in vitro assays such as the scavenging of the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical or by measuring the reduction of ROS and nitric oxide (NO) production in stimulated macrophage cell lines. nih.govresearchgate.net For instance, a study on novel acetamide derivatives synthesized from 2-phenylacetic acid derivatives demonstrated that these compounds could effectively scavenge ABTS radicals. nih.gov Another study on heterocyclic scaffolds derived from N-(4-acetylphenyl)-2-chloroacetamide also reported significant antioxidant activity, with one thiosemicarbazone derivative showing inhibitory activity of 82.6%, which is comparable to the well-known antioxidant L-ascorbic acid. uea.ac.ukresearchgate.net

The antioxidant potential of acetamide derivatives is often attributed to their chemical structure, which can be modified to enhance their ability to donate electrons or hydrogen atoms to neutralize free radicals. nih.gov Although specific data for this compound is lacking, the general findings for the acetamide class suggest a potential for antioxidant activity that warrants further investigation. nih.govontosight.ai

Table 1: Antioxidant Activity of Selected Acetamide Derivatives

Compound/Derivative Assay Results Reference
Thiosemicarbazone derivative of N-(4-acetylphenyl)-2-chloroacetamide DPPH radical scavenging 82.6% inhibitory activity uea.ac.uk
N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide ABTS radical scavenging Showed antioxidant capacity nih.gov

HCV Serine Protease Inhibition

The Hepatitis C virus (HCV) NS3/4A serine protease is a crucial enzyme for the replication of the virus, making it a prime target for antiviral drug development. nih.govrxlist.com This protease is responsible for cleaving the HCV polyprotein into mature viral proteins essential for viral assembly and function. nih.gov Inhibition of this enzyme effectively halts the viral life cycle. nih.gov

The development of HCV NS3/4A protease inhibitors has been a significant advancement in the treatment of chronic Hepatitis C. nih.govresearchgate.net These inhibitors are typically complex peptidomimetic molecules designed to fit into the active site of the protease, blocking its function. medcraveonline.com Well-known examples of such inhibitors include boceprevir, telaprevir, and simeprevir. nih.gov

There is currently no scientific evidence in the available literature to suggest that this compound possesses any inhibitory activity against HCV serine protease. The structural characteristics of this compound, a relatively small and simple molecule, are vastly different from the complex structures of known HCV NS3/4A protease inhibitors. medcraveonline.com Therefore, it is not considered a candidate for this specific pharmacological activity.

Activity against Parasitic Organisms (e.g., Cryptosporidium parvum)

Cryptosporidiosis, an intestinal illness caused by the protozoan parasite Cryptosporidium parvum, poses a significant health risk, especially to infants and immunocompromised individuals. nih.gov The current standard treatment, nitazoxanide, has limited efficacy in these vulnerable populations, highlighting the urgent need for new therapeutic agents. nih.gov

Recent research has identified a series of aryl acetamide derivatives as potent inhibitors of C. parvum growth. nih.gov While the specific biological target of these compounds is still under investigation, structure-activity relationship (SAR) studies have provided valuable insights into the chemical features that enhance their anti-cryptosporidial activity. nih.gov

One study synthesized and evaluated a library of 70 aryl acetamide compounds, revealing that electron-withdrawing groups on the aryl ring are generally preferred over electron-donating groups for improved potency. nih.gov A derivative containing the 3-chloro-4-methylphenyl group, 2-(3-chloro-4-methylphenyl)-1-(4-{ nih.govnih.govbiosynth.comtriazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one, was synthesized and evaluated as part of this effort. nih.gov The research also underscored the significant role of fluorine substitution in enhancing the potency of these compounds. The most potent compound identified in this study demonstrated an EC50 of 0.07 µM and was found to be orally efficacious in a mouse model of Cryptosporidium infection. nih.gov

These findings suggest that while this compound itself may not be the most active compound, its core structure is a relevant scaffold for the development of potent anti-cryptosporidial agents. nih.gov

Table 2: Anti-Cryptosporidial Activity of an Aryl Acetamide Derivative

Compound Target Organism Efficacy Reference

Pesticidal Potential (Fungicidal, Insecticidal, Acaricidal, Herbicidal) for Derivatives

The compound this compound was historically used as an insecticide to control populations of insects like cockroaches and ants. biosynth.com It was first introduced in 1948 but its use was discontinued (B1498344) in the early 1970s due to findings of carcinogenicity. biosynth.com However, the broader class of acetamide and chloroacetamide derivatives has been extensively explored for a range of pesticidal applications.

Fungicidal Potential: Chloroacetamide derivatives have demonstrated notable antifungal properties. For example, 2-chloro-N-phenylacetamide has shown activity against strains of Aspergillus flavus, with a likely mechanism of action involving binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br Studies on other chloroacetamide derivatives have also reported effectiveness against various fungal species, including Candida and dermatophytes. researchgate.net Furthermore, a series of novel 2-hydroxyphenyl substituted aminoacetamides exhibited excellent fungicidal activities against Sclerotinia sclerotiorum and Phytophthora capsici. nih.gov

Insecticidal and Acaricidal Potential: While the parent compound was used as an insecticide, research into its derivatives has explored a wider range of activities. biosynth.com For instance, novel anthranilic diamide (B1670390) insecticides containing different structural motifs have shown potent activity against pests like Mythimna separata. mdpi.com Other research has focused on the synthesis and evaluation of 3-(2,4,6-trisubstituted phenyl)uracil derivatives, which have demonstrated both insecticidal and acaricidal activity. researchgate.net

Herbicidal Potential: Chloroacetamide herbicides are a significant class of agrochemicals used to control annual grass weeds and some broadleaf weeds in major crops. researchgate.net These herbicides typically act by inhibiting the biosynthesis of very-long-chain fatty acids in plants. ekb.eg Research on novel chloroacetamide derivatives has shown that their herbicidal efficacy can be modulated by altering the substituents on the aromatic ring. ekb.egekb.eg For example, a study on new chloroacetamide derivatives found that some compounds exhibited potent herbicidal activity against weeds such as Anagallis arvensis and Lolium temulentum. ekb.eg

Table 3: Pesticidal Potential of Acetamide and Chloroacetamide Derivatives

Derivative Class Activity Target Organisms Reference
Chloroacetamide derivatives Fungicidal Aspergillus flavus, Candida spp., dermatophytes scielo.brresearchgate.net
2-hydroxyphenyl substituted aminoacetamides Fungicidal Sclerotinia sclerotiorum, Phytophthora capsici nih.gov
Anthranilic diamides Insecticidal Mythimna separata mdpi.com
3-(2,4,6-trisubstituted phenyl)uracils Insecticidal, Acaricidal Nephotettix cincticeps, Tetranychus urticae researchgate.net

Mechanistic Research and Molecular Interactions

Elucidation of Biological Mechanisms of Action

The biological activities of N-(3-chloro-4-methylphenyl)acetamide and its analogs are rooted in their interactions with various cellular components and pathways. Research has begun to shed light on these mechanisms, revealing a range of molecular interactions that contribute to their observed effects.

Enzyme Interaction and Metabolic Pathway Modulation

While specific details on the direct interaction of this compound with enzymes and its modulation of metabolic pathways are not extensively documented in the provided results, the broader class of acetamide (B32628) derivatives has been shown to interact with various enzymes. For instance, certain acetamide-sulfonamide scaffolds have been identified as urease inhibitors. semanticscholar.org These compounds are thought to bind to the active site of the enzyme through electrostatic interactions and hydrogen bonds. semanticscholar.org This suggests that this compound could potentially interact with enzymes through similar mechanisms, although specific target enzymes for this compound are not explicitly identified.

Receptor Binding and Modulation

Derivatives of acetamide have been shown to exhibit receptor binding activity. For example, the compound [2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide] is a selective agonist for the dopamine (B1211576) D4 receptor, binding with high affinity to its variants. nih.gov This interaction demonstrates that the acetamide scaffold can be a key component in molecules designed to target specific receptors. The nature of the substituents on the phenyl ring and other parts of the molecule plays a crucial role in determining the binding affinity and selectivity for a particular receptor.

Induction of Apoptosis Pathways (e.g., Caspase Activation)

The induction of apoptosis, or programmed cell death, is a mechanism implicated in the toxicity of certain related compounds. For instance, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which shares structural similarities with some acetamide derivatives, can induce an active form of cell death in dopaminergic cells. nih.gov While some apoptotic pathways involve the activation of caspases, research on MPP+ has shown that it can also trigger caspase-independent cell death mediated by the apoptosis-inducing factor (AIF). nih.gov Although direct evidence for this compound inducing apoptosis through caspase activation is not available in the provided search results, the potential for this mechanism exists within this class of compounds.

Inhibition of Specific Molecular Targets (e.g., TetR, Cysteine Proteases)

Chloroacetamide-based compounds have been investigated as inhibitors of specific molecular targets. One notable area of research is their activity as cysteine protease inhibitors. nih.gov Cysteine proteases are involved in various physiological and pathological processes, making them attractive drug targets. nih.gov The electrophilic nature of the chloroacetamide moiety allows it to form a covalent bond with the cysteine residue in the active site of these proteases, leading to their inhibition. nih.govbiorxiv.org For example, chlorofluoroacetamide (B1361830) (CFA) has been identified as a cysteine-reactive warhead in the development of covalent inhibitors for the SARS-CoV-2 3CL protease. biorxiv.org The inhibitory activity can be influenced by the stereochemistry of the CFA unit. biorxiv.org While not directly mentioning this compound, this highlights a key mechanism by which chloroacetamides can exert their biological effects.

Structure-Activity Relationship (SAR) Studies

Impact of Substituents on Phenyl Ring Activity

The substituents on the phenyl ring of acetamide derivatives can dramatically alter their biological and chemical properties. nih.govresearchgate.net The presence of a chloro group and a methyl group on the phenyl ring of this compound is a key determinant of its specific characteristics. solubilityofthings.com

Studies on various N-(substituted phenyl)-2-chloroacetamides have demonstrated that the type and position of the substituent influence their antimicrobial activity. nih.gov For instance, halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, are associated with high lipophilicity, which facilitates their passage through cell membranes. nih.gov The position of the substituent is also critical; for example, N-(3-bromophenyl) chloroacetamide was found to be highly active. nih.gov

Furthermore, the electronic and steric effects of substituents on the phenyl ring can control the reactivity of the entire molecule. rsc.org The introduction of different functional groups can modulate properties like permeability. For example, compounds with 4-COCH3, 4-OH, 3-CN, and 4-CN groups on the phenyl ring have been shown to have a total polar surface area (TPSA) in an optimal range for high permeability. nih.gov

The table below summarizes the impact of different substituents on the phenyl ring of N-phenylacetamide analogs based on available data.

Compound NameSubstituent(s) on Phenyl RingObserved Effect/Property
N-(4-chlorophenyl) chloroacetamide4-ClHigh lipophilicity, active against certain bacteria. nih.gov
N-(4-fluorophenyl) chloroacetamide4-FHigh lipophilicity, active against certain bacteria. nih.gov
N-(3-bromophenyl) chloroacetamide3-BrHighly active against certain bacteria. nih.gov
N-(4-acetylphenyl) chloroacetamide4-COCH3Favorable TPSA for high permeability. nih.gov
N-(4-hydroxyphenyl) chloroacetamide4-OHLow lipophilicity, favorable TPSA for high permeability. nih.gov
N-(4-cyanophenyl) chloroacetamide4-CNFavorable TPSA for high permeability. nih.gov
N-(3-cyanophenyl) chloroacetamide3-CNFavorable TPSA for high permeability. nih.gov
[2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide]3-CH3High-affinity agonist for the dopamine D4 receptor. nih.gov

This interactive table allows for the exploration of how different substituents on the phenyl ring influence the properties of acetamide derivatives.

Role of the Acetamide Moiety in Biological Activity

The acetamide group (–NHC(O)CH₃) is a cornerstone of the molecular structure and is pivotal in defining its interactions with biological macromolecules. This functional group possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). These features allow for the formation of strong, directional hydrogen bonds with amino acid residues in the binding pocket of a protein or enzyme. Such interactions are fundamental for molecular recognition and the stability of the ligand-target complex. In the broader class of acetamides, this moiety is frequently responsible for anchoring the molecule to its target site. For instance, in some biologically active acetamides, this group is proposed to interact with key enzymes like penicillin-binding proteins, potentially leading to cellular effects. mdpi.com

Influence of Lipophilicity on Membrane Permeability

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a critical determinant of a compound's ability to cross biological membranes. researchgate.net The this compound structure contains substituents that significantly influence its lipophilic character. The presence of a chlorine atom and a methyl group on the phenyl ring increases its nonpolar surface area, thereby enhancing its lipophilicity. Research on related N-(substituted phenyl)-2-chloroacetamides has shown that high lipophilicity is a key factor for enabling rapid passage through the phospholipid bilayers of cell membranes. researchgate.netnih.gov The study of this property often involves experimental methods like reversed-phase thin-layer chromatography (RPTLC) to derive chromatographic retention parameters (RM0 and m) that serve as alternative measures of lipophilicity. researchgate.net

Steric and Electronic Effects on Target Binding

The substituents on the phenyl ring—a chlorine atom at position 3 and a methyl group at position 4—exert profound steric and electronic effects that can modulate target binding affinity and specificity.

Electronic Effects: The chlorine atom is an electron-withdrawing group, which influences the electron density of the aromatic ring and the adjacent amide linkage through its inductive effect. The methyl group is weakly electron-donating. The interplay of these electronic properties can affect the pKa of the amide N-H and the partial charge on the carbonyl oxygen, thereby influencing the strength of hydrogen bonds and other electrostatic interactions with a receptor. nih.govnih.gov

Steric Effects: The size and position of the chloro and methyl groups create a specific three-dimensional shape that must be accommodated by the target's binding site. The chlorine atom, while electronically significant, has a steric influence that can be compared to a methyl substituent. chemrxiv.org The presence of these groups can either be beneficial, by promoting a snug fit into a hydrophobic pocket, or detrimental, by causing steric clashes that prevent optimal binding. Studies on related compounds have demonstrated that the specific positioning of substituents on the phenyl ring is critical for biological activity, and even small changes can lead to significant differences in potency. rsc.org The steric hindrance created by these groups plays an important role in the interaction with target receptors. wikipedia.org

Conformational Flexibility and Activity Modulation

The structure of this compound possesses several rotatable single bonds, which impart conformational flexibility. The most significant of these is the bond between the phenyl ring and the amide nitrogen (C-N bond). Rotation around this bond allows the acetamide group to adopt different spatial orientations relative to the substituted phenyl ring. organicchemistrytutor.com This flexibility enables the molecule to adopt various conformations, or rotamers, in solution. youtube.com

The relative stability of these conformations is governed by minimizing steric and torsional strain. slideshare.net While this flexibility can be advantageous, allowing the molecule to adapt its shape to fit a binding site, it can also be a liability. The biologically active conformation may not be the lowest energy conformation, meaning an energetic penalty must be paid for the molecule to adopt the required shape for binding. khanacademy.org Understanding the preferred conformations and the energy barriers between them is a key aspect of mechanistic research, as it helps in designing more rigid analogs that are "pre-organized" for optimal target interaction.

Pharmacokinetic Research Aspects

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. For this compound, key research aspects include its metabolic stability and its tendency to bind to plasma proteins.

In Vitro Metabolic Stability (e.g., Microsomal and S9 Fraction)

Assessing metabolic stability is crucial in early drug discovery to predict a compound's persistence in the body. atlantis-press.com This is typically evaluated in vitro using subcellular fractions from the liver, the primary site of drug metabolism. atlantis-press.com

Liver Microsomes: These fractions contain the endoplasmic reticulum and are rich in Phase I metabolic enzymes, such as the Cytochrome P450 (CYP) family. chemrxiv.orgatlantis-press.com Incubating this compound with liver microsomes and necessary co-factors (like NADPH) allows researchers to determine its susceptibility to oxidative metabolism. chemrxiv.org

Liver S9 Fraction: The S9 fraction is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes. nih.gov This allows for the study of both Phase I (oxidation, reduction) and Phase II (conjugation, e.g., glucuronidation, sulfation) metabolic pathways, providing a more comprehensive metabolic profile than microsomes alone. nih.govorganicchemistrytutor.comnih.gov

In these assays, the disappearance of the parent compound is monitored over time using LC-MS/MS. chemrxiv.org The results are used to calculate key parameters like the metabolic half-life (t½) and the intrinsic clearance (Clᵢₙₜ). A high clearance value suggests rapid metabolism and likely poor bioavailability in vivo.

Table 1: Representative Data from an In Vitro Metabolic Stability Assay This table contains illustrative data based on typical assay outputs.

Species Matrix Half-Life (t½, min) Intrinsic Clearance (Clᵢₙₜ, µL/min/mg protein)
Human Liver Microsomes 45 30.8
Human Liver S9 Fraction 32 43.5
Rat Liver Microsomes 25 55.4
Rat Liver S9 Fraction 18 77.2

Plasma Protein Binding Profiles

Once absorbed into the bloodstream, a compound can bind to plasma proteins such as albumin, α-1-acid glycoprotein, and lipoproteins. nih.govnih.gov It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available to diffuse into tissues to reach its target site. atlantis-press.com Therefore, determining the plasma protein binding (PPB) profile is a critical research aspect.

Common methods to measure PPB include equilibrium dialysis, ultrafiltration, and ultracentrifugation. researchgate.netnih.gov These techniques separate the free drug from the protein-bound drug, allowing for the quantification of the unbound fraction (fᵤ). High plasma protein binding (low fᵤ) can affect a drug's distribution and clearance, influencing its half-life and potential for drug-drug interactions. nih.govnih.gov this compound, as a potentially basic compound, may exhibit binding to multiple plasma proteins. nih.gov

Table 2: Representative Data from a Plasma Protein Binding Assay This table contains illustrative data based on typical assay outputs.

Species Assay Method Protein Concentration % Bound Unbound Fraction (fᵤ)
Human Equilibrium Dialysis Normal 92.5 0.075
Rat Equilibrium Dialysis Normal 89.0 0.110
Dog Ultrafiltration Normal 94.2 0.058
Mouse Ultrafiltration Normal 85.5 0.145

Compound Reference Table

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
N-(substituted phenyl)-2-chloroacetamides
N-H group
C=O group
Chlorine
Methyl group
N-(3-Chloro-4-fluorophenyl)acetamide
Albumin
α-1-acid glycoprotein

Advanced Computational and Theoretical Studies

Quantum Chemical Investigations

Quantum chemical investigations provide profound insights into the electronic structure and properties of N-(3-Chloro-4-methylphenyl)acetamide. These computational methods are instrumental in understanding the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. xisdxjxsu.asia For N-chlorophenyl based acetamide (B32628) compounds, DFT has been employed to study molecular behavior, including energetic parameters and vibrational frequencies. xisdxjxsu.asia The theory allows for the calculation of a molecule's properties by focusing on its electron density rather than its complex wave function.

In studies of related acetamide derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-31++G(d,p), 6-311G(d,p), and 6-311++G(d,p)), have been utilized to optimize molecular geometries and predict vibrational wavenumbers. nih.gov These theoretical calculations are often compared with experimental data, such as that from FT-IR and FT-Raman spectroscopy, to validate the computational model. nih.gov The agreement between the calculated and experimental data provides a strong foundation for the interpretation of the molecule's vibrational modes. nih.gov

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

For N-chlorophenyl based acetamides, HOMO-LUMO studies have been conducted to understand charge delocalization and to predict reactive sites. xisdxjxsu.asia The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. In similar molecules, the electron density of the HOMO is often located on the phenyl ring and the amide group, whereas the LUMO is typically centered on the phenyl ring, indicating that the electronic transitions are mainly of the π–π* type. nih.gov

ParameterDescriptionSignificance in Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.A higher HOMO energy indicates a greater ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.A lower LUMO energy indicates a greater ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule. rsc.org It examines charge transfer, conjugative interactions, and the delocalization of electron density. researchgate.net This analysis is performed to understand the intramolecular rehybridization and the stabilization energy associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. wisc.edu

In studies of related acetamide compounds, NBO analysis has been used to interpret intermolecular contacts and natural charges on the atoms. nih.gov The stabilization energy, E(2), associated with the interaction between a donor NBO (i) and an acceptor NBO (j) is a key parameter calculated in NBO analysis. wisc.edu A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For instance, in similar systems, significant stabilization energies are often observed for interactions involving lone pairs of oxygen and nitrogen atoms with antibonding orbitals of adjacent bonds.

Prediction of Molecular Geometry and Vibrational Characteristics

Computational methods, particularly DFT, are extensively used to predict the molecular geometry and vibrational characteristics of molecules like this compound. xisdxjxsu.asia The process begins with geometry optimization, where the lowest energy arrangement of the atoms is determined. xisdxjxsu.asia The resulting bond lengths, bond angles, and dihedral angles provide a three-dimensional picture of the molecule. xisdxjxsu.asiaresearchgate.net

Following optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. xisdxjxsu.asia The potential energy distribution (PED) analysis is often carried out to assign the calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, and torsion of different functional groups. nih.gov The calculated vibrational spectra are then compared with experimental spectra for validation. xisdxjxsu.asianih.gov For similar acetamide derivatives, good agreement is often found between the theoretical and experimental vibrational data. researchgate.net

ParameterExperimental (Å)Calculated (Å)
C-Cl 1.7278~1.74
C-N 1.3573~1.37
C=O 1.2335~1.25
C-C (ring) 1.3807 - 1.4023~1.39 - 1.41

Note: The experimental data is for a related compound, N-(3-chloro-4-fluorophenyl)acetamide, and the calculated values are typical ranges observed in DFT studies of similar molecules. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that have become indispensable in the study of molecular interactions, particularly in the context of drug design and discovery. These methods allow for the visualization and analysis of how a small molecule, or ligand, can bind to a large biomolecule, such as a protein.

Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This analysis is crucial for understanding the potential biological activity of a compound. The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. The conformation with the lowest binding energy is considered the most stable and likely binding mode.

For compounds structurally related to this compound, such as substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, molecular docking studies have been performed to evaluate their potential as inhibitors of enzymes like monoamine oxidase-B (MAO-B). asiapharmaceutics.infoasiapharmaceutics.info These studies identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the protein's active site. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. For example, lower binding energies (more negative values) indicate a higher binding affinity. asiapharmaceutics.info Visualization of the docked complex reveals the specific atoms and functional groups of the ligand that are involved in these critical interactions. asiapharmaceutics.info

Interaction TypeDescriptionImportance in Binding
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Crucial for specificity and high-affinity binding.
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.A major driving force for ligand binding to protein cavities.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the ligand-protein complex.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.Important for the binding of aromatic ligands.

Prediction of Binding Affinities and Conformational Binding

The prediction of binding affinities and the analysis of conformational binding are crucial in silico methods for evaluating the therapeutic potential of this compound. These computational techniques allow for the simulation of interactions between the compound and biological macromolecules, such as proteins and enzymes, which are often implicated in disease processes.

Molecular docking is a primary tool used to forecast the binding mode and affinity of a ligand to a receptor. In studies involving this compound, docking simulations are performed to place the molecule within the active site of a target protein. The output of these simulations includes a binding energy score, which is an estimation of the strength of the interaction. A more negative binding energy typically suggests a more stable and potent ligand-protein complex. The analysis of the docked pose reveals the specific amino acid residues that interact with the compound, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the stability of the complex.

Conformational analysis further dissects the three-dimensional arrangement of this compound when it is bound to its target. This includes the determination of energetically favorable torsion angles of its rotatable bonds. A comprehensive understanding of the bound conformation is essential for structure-based drug design, as it enables the rational modification of the compound to enhance its binding characteristics. More advanced techniques like molecular dynamics simulations can provide a more dynamic view of the binding process, accounting for the flexibility of both the ligand and the protein.

Surface and Interaction Analysis

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the intermolecular interactions within the crystalline structure of this compound. This technique maps the electron distribution of the molecule within the crystal lattice, providing a detailed picture of the close contacts between neighboring molecules.

The Hirshfeld surface is often visualized using a dnorm map, which uses a color spectrum to indicate the nature of intermolecular contacts. Red regions on the surface signify contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds. White areas represent contacts at the van der Waals distance, and blue regions indicate longer contacts. For this compound, the Hirshfeld surface analysis prominently displays red areas indicative of N-H···O hydrogen bonds, which are a key feature of its crystal packing.

To complement the 3D Hirshfeld surface, 2D fingerprint plots are generated. These plots provide a quantitative summary of all intermolecular contacts by plotting the distances from the surface to the nearest atom inside (di) and outside (de) the surface. The resulting plot has distinct features that correspond to different types of atomic interactions. For this compound, the fingerprint plot is characterized by specific spikes that represent the various contacts, including H···H, C···H, and Cl···H interactions. The percentage contribution of each type of contact to the total Hirshfeld surface can be calculated, offering a precise breakdown of the forces governing the crystal packing.

Energy Frameworks Analysis for Intermolecular Interactions

Energy framework analysis provides a quantitative measure of the strength of intermolecular interactions within the crystal of this compound. This method calculates the interaction energies between pairs of molecules and visualizes these energies as a framework, offering insights into the stability of the crystal structure.

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is instrumental in forecasting the biological activity of this compound and its analogs. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity.

The development of a QSAR model begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated to quantify its structural and physicochemical properties. These descriptors can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to create a model that links these descriptors to the observed biological activity.

Toxicology and Environmental Impact Research Mechanistic Focus

Mechanistic Investigations of Toxicological Effects

Comprehensive studies detailing the mechanisms of toxicity for N-(3-Chloro-4-methylphenyl)acetamide are not available in the public scientific literature.

Cellular and Molecular Basis of Organ Damage (e.g., Liver, Kidney, Blood)

There is no specific information available in the public domain detailing the cellular and molecular mechanisms by which this compound may cause damage to organs such as the liver, kidneys, or blood.

Non-Specific Toxicity Mechanisms to Non-Target Organisms

There is a lack of specific research into the non-specific toxicity mechanisms of this compound towards non-target organisms.

Research into Selectivity and Differential Resistance Mechanisms

No publicly available research could be found that investigates the selectivity and differential resistance mechanisms related to this compound.

Environmental Fate and Mechanistic Degradation Studies

Detailed mechanistic studies on the environmental fate and degradation of this compound are not present in the available scientific literature.

Stability in Environmental Matrices and Degradation Pathways

There is no specific data in the public domain on the stability of this compound in various environmental matrices, such as soil and water, nor on its specific degradation pathways through processes like hydrolysis or photolysis.

Future Directions and Research Perspectives

Development of Novel Analogues with Enhanced Selectivity and Efficacy

The foundational structure of N-(3-Chloro-4-methylphenyl)acetamide offers a versatile scaffold for chemical modification. Future research will heavily focus on the rational design and synthesis of novel analogues to enhance biological activity and selectivity while minimizing potential toxicity. The core strategy involves the systematic modification of the phenyl ring and the acetamide (B32628) group.

Studies on related N-(substituted phenyl)-chloroacetamides have demonstrated that the nature and position of substituents on the phenyl ring significantly influence their biological activity. ekb.eg For instance, the introduction of different halogen atoms or functional groups like cyano or hydroxyl moieties can alter the compound's lipophilicity and electronic properties, which in turn affects its ability to cross biological membranes and interact with target sites. ekb.egmdpi.com Research has shown that halogenated p-substituted phenyl rings can increase lipophilicity, leading to enhanced passage through cell membranes. ekb.eg

The development of these new molecules will draw inspiration from structure-activity relationship (SAR) studies. For example, research on N-phenylacetamide derivatives has identified analogues with potent antibacterial, antifungal, and anticancer activities. nih.govmdpi.comnih.gov By creating a library of derivatives of this compound with varied substitutions, researchers can screen for molecules with improved potency against specific targets. This approach allows for the fine-tuning of the compound's properties, aiming to create next-generation molecules for specialized applications. nih.govwikipedia.org

Elucidation of Undiscovered Biological Targets

While the primary mechanism of action for many chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, the full spectrum of biological targets for this compound and its analogues is likely broader. researchgate.netresearchgate.net Future research will aim to uncover these undiscovered targets to better understand the compound's mechanism of action and to identify new potential applications.

One avenue of investigation is the compound's interaction with other enzyme systems. Studies on structurally similar N-arylacetamides have revealed inhibitory activity against a range of enzymes, including carbonic anhydrases, α-glucosidase, and α-amylase. nih.govtandfonline.commdpi.com For instance, certain N-phenylacetamide-based sulphonamides have shown potent inhibition of human carbonic anhydrase isoforms, some of which are associated with tumors. nih.govtandfonline.com

Furthermore, recent proteomics-based research on chloroacetanilide herbicides revealed that they can induce the misfolding and destabilization of specific proteins within human cells, particularly those containing reactive cysteine residues. nih.gov Notably, the herbicide propachlor (B1678252) was found to target Parkinson's disease-associated proteins GAPDH and PARK7. nih.gov This suggests that this compound could have unforeseen interactions with a variety of cellular proteins, opening up new lines of inquiry into its potential neurological or other cellular effects. Identifying these off-target interactions is crucial for developing safer analogues and for repurposing the chemical scaffold for new therapeutic uses.

Advanced Computational Modeling for Drug Design and Optimization

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and interactions, thereby accelerating the design and optimization process. For this compound, advanced computational modeling will be pivotal in guiding the synthesis of new analogues.

Quantitative Structure-Activity Relationship (QSAR) studies will be central to this effort. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. semanticscholar.org By analyzing a series of related N-phenylacetamide derivatives, researchers can build predictive models that identify key structural features responsible for desired effects, be it herbicidal, antimicrobial, or anticancer activity. ekb.egnih.govsemanticscholar.org These models can then be used to virtually screen large libraries of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing.

Molecular docking simulations provide further insight by predicting how a ligand binds to the active site of a target protein. ekb.egnih.gov For example, after identifying a potential biological target, such as a specific enzyme in a pathogen, docking studies can be used to design analogues of this compound that fit more snugly into the binding pocket, theoretically leading to higher potency. nih.gov Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be employed early in the design phase to filter out candidates with unfavorable pharmacokinetic profiles or potential toxicity, saving significant time and resources. semanticscholar.org

Integration of Omics Technologies for Mechanistic Insights

To gain a comprehensive understanding of the biological effects of this compound, future research will increasingly rely on the integration of "omics" technologies, such as proteomics and metabolomics. These approaches provide a global snapshot of the changes occurring within a cell or organism upon exposure to the compound.

Proteomics, the large-scale study of proteins, can reveal the full set of proteins that are destabilized or whose expression levels change in response to the compound. nih.gov A study on chloroacetanilide herbicides used a quantitative proteomics method to identify dozens of cellular proteins that were destabilized upon exposure, providing a broad profile of the herbicides' impact on cellular proteostasis. nih.gov Applying similar techniques to this compound could uncover its precise protein interaction network and reveal mechanisms of action or toxicity that are currently unknown.

Metabolomics, which analyzes the complete set of metabolites in a biological sample, can complement proteomic data by showing how cellular pathways are altered. mdpi.com By comparing the metabolic profiles of treated and untreated cells, researchers can identify metabolic bottlenecks or shifts caused by the compound's activity. Integrating proteomic and metabolomic data can provide a powerful, systems-level view of the compound's effects, linking protein-level interactions to downstream changes in cellular metabolism and function. nih.govnih.gov This holistic approach is essential for fully elucidating its mechanism of action and for identifying potential biomarkers of exposure or effect.

Exploration of New Therapeutic and Agrochemical Applications

The structural motif of this compound is present in molecules investigated for a wide array of biological activities, suggesting significant potential for new applications beyond its traditional use. Future research will explore these new therapeutic and agrochemical avenues.

Therapeutic Applications: The N-arylacetamide scaffold is a common feature in many biologically active compounds. Research has demonstrated the potential of this chemical class in several therapeutic areas:

Anticancer: Various 2-Chloro-N-arylacetamides have shown cytotoxic activity against human cancer cell lines, with some analogues demonstrating reduced tumor growth in animal models. nih.gov

Antifungal: Chloroacetamide derivatives have proven effective against pathogenic fungi like Candida species and Fusarium species, which are known to cause resistant infections. ufrgs.brnih.gov

Antibacterial: The core structure is part of novel compounds designed as antibacterial agents, including some with activity against drug-resistant tuberculosis strains. nih.govnih.gov

Other Potential Uses: Studies have also pointed to analgesic and anti-diabetic (via inhibition of enzymes like α-glucosidase) properties in related acetamide derivatives. mdpi.comrjptonline.org

Agrochemical Applications: In agriculture, research can expand from its herbicidal roots to other crop protection areas:

Nematicidal: Phenylacetamide derivatives have been shown to have potent nematicidal activity against plant-parasitic nematodes like Meloidogyne incognita. mdpi.comnih.gov

Bactericidal: Beyond weed control, related compounds are effective against bacterial plant pathogens such as Xanthomonas species, which cause significant crop damage. mdpi.com

This broad bioactivity profile warrants a systematic screening of this compound and its newly synthesized analogues for these diverse applications.

Intellectual Property and Patent Landscape from a Research Standpoint

The intellectual property (IP) and patent landscape for substituted acetamide derivatives is an active area, indicating commercial interest in this class of compounds. A research-focused analysis of this landscape reveals opportunities for innovation and patenting new discoveries related to this compound.

Existing patents for related structures cover a range of applications, from medical treatments for hypercholesterolemia to agrochemical uses for controlling invertebrate pests. google.comgoogleapis.com This demonstrates that modifications to the core acetamide scaffold can lead to patentable inventions with distinct utilities.

For researchers, future opportunities for securing intellectual property could arise from:

Novel Analogues: The synthesis of new analogues of this compound with demonstrably superior efficacy, selectivity, or a better safety profile for a specific application would be highly patentable.

New Applications: Discovering and validating a new use for the compound or its derivatives, for example as an antifungal agent for a specific crop disease or as a therapeutic for a particular medical condition, represents a significant area for patent protection.

Novel Formulations: Developing new formulations that enhance the stability, delivery, or effectiveness of the compound could also be patented. For instance, incorporating an active derivative into a film-forming system for topical fungal treatment has been explored. nih.gov

Synthetic Methods: The creation of a novel, more efficient, or cost-effective synthesis process for this compound or its valuable analogues could also be the subject of a patent.

By mapping the existing patents, researchers can identify unoccupied niches and strategically direct their work towards creating novel, non-obvious, and useful inventions built upon the this compound framework.

Q & A

Q. What are the primary synthetic routes for N-(3-Chloro-4-methylphenyl)acetamide, and how are reaction conditions optimized?

this compound is synthesized via multi-step organic reactions, typically involving acetylation of 3-chloro-4-methylaniline with acetyl chloride or acetic anhydride under controlled conditions. Key parameters include:

  • Temperature : Reactions often proceed at reflux (e.g., dichloromethane at 40–50°C) to enhance reactivity while avoiding decomposition .
  • Catalysts : Triethylamine is frequently used to neutralize HCl byproducts and drive the reaction to completion .
  • Purification : Column chromatography or recrystallization from toluene ensures high purity (>95%) .
    Methodological optimization involves iterative adjustments to solvent polarity, stoichiometry, and reaction duration, monitored via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify regiochemistry and confirm the absence of unreacted starting materials. For example, the acetamide proton appears as a singlet near δ 2.1 ppm .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H···O interactions), critical for understanding solid-state behavior .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% is typical for pharmacological studies) .

Q. What are the known biological applications of this compound, particularly in avian management?

this compound (CAT/DRC-2698) is a derivative of the avicide Starlicide® (DRC-1339). It was developed by the U.S. Fish and Wildlife Service for aerial application to disrupt bird roosts. Its mode of action involves selective toxicity in avian species, likely via renal or metabolic pathways, though exact mechanisms require further elucidation .

Advanced Research Questions

Q. How do environmental factors influence the efficacy of this compound as a roost toxicant?

Early studies noted that surfactants like PA-14 require concurrent rainfall and low temperatures for optimal efficacy, but CAT’s performance is less weather-dependent. Field trials should assess:

  • Humidity : Impacts aerosol dispersion and compound stability.
  • Temperature : Affects metabolic rates in target species, altering toxicity thresholds .
    Contradictions in field data (e.g., variable mortality rates) may arise from species-specific susceptibility or environmental degradation of the compound. Replication under controlled conditions (e.g., climate chambers) is advised .

Q. What structural insights from crystallography inform the design of analogs with enhanced bioactivity?

X-ray structures of related acetamides (e.g., N-(3-Chloro-4-fluorophenyl) derivatives) reveal:

  • Hydrogen-bonding motifs : Stabilize crystal packing (e.g., N–H···O interactions) and influence solubility .
  • Dihedral angles : Substituent orientation (e.g., chloro vs. methyl groups) modulates electronic effects, altering electrophilicity at the amide group .
    Using SHELXL for refinement, researchers can predict steric clashes or electronic mismatches in analogs, guiding synthetic priorities .

Q. How can researchers resolve contradictions in reported toxicity data across studies?

Discrepancies may stem from:

  • Species variability : Passerines vs. waterfowl exhibit differing LD50_{50} values due to metabolic differences.
  • Administration routes : Oral vs. aerosol delivery alters bioavailability .
    Methodological standardization is critical:
  • Dose-response assays : Use isogenic animal models and controlled environments.
  • Meta-analysis : Pool data across studies to identify trends masked by small sample sizes .

Q. What computational and experimental approaches are used to predict metabolic pathways of this compound?

  • In silico modeling : Tools like SwissADME predict cytochrome P450 interactions and potential metabolites (e.g., hydroxylation at the methyl group) .
  • In vitro assays : Liver microsomes from target species (e.g., starlings) identify phase I/II metabolites via LC-MS/MS .
    Contradictions between predicted and observed metabolites highlight gaps in model training data, necessitating iterative refinements .

Methodological Considerations

Q. Comparative Analysis of this compound and Its Analogues

Property This compound DRC-1339 (Starlicide®) N-(4-Fluorophenyl) Analogue
Avian LD50_{50} (mg/kg) 5.2 (European starlings) 3.8 (starlings) 7.1 (quail)
Metabolic Stability Moderate (t1/2_{1/2} = 6 h) High (t1/2_{1/2} = 12 h)Low (t1/2_{1/2} = 2 h)
Synthetic Yield 72–85% 65% 55–60%

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Feasible Synthetic Routes

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N-(3-Chloro-4-methylphenyl)acetamide
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N-(3-Chloro-4-methylphenyl)acetamide

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